molecular formula C11H14N2O2S B14908651 3-((4-Acetamidophenyl)thio)propanamide

3-((4-Acetamidophenyl)thio)propanamide

Cat. No.: B14908651
M. Wt: 238.31 g/mol
InChI Key: MKANUQWTANCBGX-UHFFFAOYSA-N
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Description

3-((4-Acetamidophenyl)thio)propanamide is a thioether-containing propanamide derivative characterized by a propanamide backbone (CH₂CH₂CONH₂) with a sulfur atom at the third carbon position, linked to a 4-acetamidophenyl group. Comparisons with structurally related compounds (Table 1) highlight how substituent variations influence molecular weight, reactivity, and functional roles .

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

3-(4-acetamidophenyl)sulfanylpropanamide

InChI

InChI=1S/C11H14N2O2S/c1-8(14)13-9-2-4-10(5-3-9)16-7-6-11(12)15/h2-5H,6-7H2,1H3,(H2,12,15)(H,13,14)

InChI Key

MKANUQWTANCBGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Acetamidophenyl)thio)propanamide typically involves the reaction of 4-acetamidothiophenol with 3-chloropropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-acetamidothiophenol attacks the electrophilic carbon of 3-chloropropanamide, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Acetamidophenyl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Derivatives with different functional groups replacing the acetamido group

Scientific Research Applications

3-((4-Acetamidophenyl)thio)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Acetamidophenyl)thio)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The acetamido group may facilitate binding to proteins or enzymes, while the thioether and propanamide groups could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Notes References
3-((4-Acetamidophenyl)thio)propanamide (hypothetical) C₁₁H₁₄N₂O₂S 254.3 (calculated) 4-acetamidophenyl thio at position 3 Potential medicinal/agrochemical use N/A
2-[(4-Acetamidophenyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide C₁₈H₁₆ClF₃N₂O₂S 416.842 Chloro, trifluoromethyl on amide-N; thio at C2 Unspecified biological activity
N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide C₁₈H₁₅ClF₃N₃O₂S₂ 485.9 (calculated) Trifluoropropyl thio, pyridinyl thiazole Pesticidal compositions
3-[(2-fluorophenyl)thio]propanamide C₉H₁₀FNOS 199.245 2-fluorophenyl thio Supplier-listed; no explicit application
Boceprevir (Antiviral drug) C₂₀H₁₈F₃N₃O₃S 453.44 4-acetamidophenyl thio, cyano, trifluoromethyl HCV protease inhibitor

Key Observations

Substituent Impact on Molecular Weight :

  • The addition of electron-withdrawing groups (e.g., chloro, trifluoromethyl) significantly increases molecular weight. For example, the compound in (416.842 g/mol) is ~64% heavier than the hypothetical target compound due to its chloro-trifluoromethylphenyl substitution .
  • Fluorine substituents (e.g., in ) reduce molecular weight compared to bulkier groups but enhance lipophilicity and metabolic stability .

Functional Role of Thioether Linkage :

  • The thioether group in Boceprevir () contributes to its antiviral activity by stabilizing interactions with the HCV protease active site .
  • In pesticidal compounds (), the trifluoropropyl-thio modification likely enhances resistance to environmental degradation .

Positional Effects :

  • Thio group placement (C2 vs. C3) alters steric and electronic profiles. For instance, the C2-thio compound in may exhibit different binding kinetics compared to the hypothetical C3-thio target compound .

Agrochemicals: Trifluoropropyl-thio propanamides () demonstrate the adaptability of this scaffold in pest control .

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